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Compound of Interest

Compound Name: H-Met-OiPr hydrochloride

Cat. No.: B554995

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Met-OiPr
hydrochloride, a crucial methionine derivative. Its primary application lies in the synthesis of
farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug
development. This document details its chemical properties, synthesis, mechanism of action,
and application in the generation of therapeutic leads, supported by experimental protocols and
gquantitative data.

Chemical Properties and Synthesis of H-Met-OiPr
Hydrochloride

H-Met-OiPr hydrochloride, also known as L-methionine isopropyl ester hydrochloride, is a
derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester
group enhances its utility in specific synthetic applications, particularly in peptide chemistry and
the construction of complex organic molecules.

Table 1: Chemical Properties of H-Met-OiPr Hydrochloride

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b554995?utm_src=pdf-interest
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/product/b554995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 85391-05-5

Molecular Formula C8H18CINO2S

Molecular Weight 227.75 g/mol

Appearance White to off-white crystalline solid
Purity Typically =97%

Experimental Protocol: Synthesis of H-Met-OiPr
Hydrochloride

This protocol describes a common method for the esterification of L-methionine to its isopropyl
ester hydrochloride using thionyl chloride.[1]

Materials:

e L-methionine

e Anhydrous isopropanol

e Thionyl chloride (SOCI2)

e Anhydrous diethyl ether

» Round-bottom flask

e Magnetic stirrer and stir bar

o Reflux condenser with a drying tube

e |ce bath

Rotary evaporator

Procedure:
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» Reaction Setup: In a clean, dry round-bottom flask, suspend L-methionine in anhydrous
isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5
to 1:10 (methionine:isopropanol).

e Cooling: Cool the suspension to 0°C using an ice bath.

» Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride dropwise to the
cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The
addition should be slow to control the exothermic reaction and the evolution of HCl and SO2
gases.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for
isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by
Thin Layer Chromatography (TLC).

» Solvent Removal: After the reaction is complete, cool the mixture to room temperature.
Remove the excess isopropanol and volatile byproducts using a rotary evaporator.

 Purification: The crude product is often a viscous oil or a solid. Triturate the crude product
with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

« Isolation and Drying: Collect the white crystalline solid by filtration, wash with a small amount
of cold anhydrous diethyl ether, and dry under vacuum to yield H-Met-OiPr hydrochloride.

Mechanism of Action: The Role in
Farnesyltransferase Inhibition

H-Met-OiPr hydrochloride is a key building block for the synthesis of farnesyltransferase
inhibitors (FTIs).[2][3] Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes
the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within
a C-terminal "CaaX" box of specific proteins.[4] This post-translational modification, known as
farnesylation, is crucial for the proper localization and function of many signaling proteins, most
notably members of the Ras superfamily of small GTPases.[4]
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Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its
function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the
localization of Ras to the cell membrane is prevented, thereby blocking its downstream
signaling pathways that promote cell proliferation and survival.[7]

The Farnesyltransferase Signaling Pathway

The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once
farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can
interact with and activate downstream effector proteins, leading to the activation of signaling
cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and
survival.
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Farnesyltransferase signaling pathway and its inhibition.

Application in Drug Development: Synthesis of
Farnesyltransferase Inhibitors

H-Met-OiPr hydrochloride serves as a crucial synthon in the construction of peptidomimetic
FTls. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are
designed to bind to the active site of FTase with high affinity, thereby acting as competitive
inhibitors.[8]
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Experimental Protocol: Synthesis of a Representative
Peptidomimetic FTI

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a
hypothetical FTI with the sequence Cys-Val-lle-Met, where the methionine is introduced using
H-Met-OiPr hydrochloride in the final coupling step in solution phase after cleavage from the

resin.

Materials:

Fmoc-lle-Wang resin

e Fmoc-Val-OH

e Fmoc-Cys(Trt)-OH

e H-Met-OiPr hydrochloride

o Coupling reagents (e.g., HBTU, HOBt)
e Base (e.g., DIPEA)

 Piperidine in DMF (20%)

« DMF, DCM

o Cleavage cocktail (e.g., TFA/TIS/H20)
¢ Solid-phase synthesis vessel

o HPLC for purification

Procedure:

e Resin Swelling: Swell Fmoc-lle-Wang resin in DMF for 30 minutes.

e Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
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e Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF.
Monitor for completion using a ninhydrin test.

» Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-
Cys(Trt)-OH.

» Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.

o Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-lle) from the resin using a cleavage
cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20). Precipitate the crude peptide in cold ether.

e Solution Phase Coupling with H-Met-OiPr hydrochloride:

o Dissolve the crude tripeptide and H-Met-OiPr hydrochloride in a suitable solvent like
DMF.

o Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
o Stir the reaction at room temperature until completion.

o Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue
using the TFA cocktail.

 Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.

e Characterization: Confirm the identity and purity of the final product by mass spectrometry
and NMR.

Experimental Workflow for FTI Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptidomimetic
farnesyltransferase inhibitor.
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Workflow for peptidomimetic FTI synthesis.
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Data Presentation: Quantitative Analysis of
Farnesyltransferase Inhibitors

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal
inhibitory concentration (IC50) against the FTase enzyme. The development of FTIs has been
guided by quantitative structure-activity relationship (QSAR) studies, which correlate the
chemical structure of the inhibitors with their biological activity.[2][9][10] The table below
presents representative IC50 values for a class of imidazole-containing FTIs to illustrate the
potency of these compounds.

Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase

Inhibitors
Compound FTase IC50 (nM)
Inhibitor A 15
Inhibitor B 3.2
Inhibitor C 10.8
Inhibitor D 25.1
Inhibitor E 50.3

Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to
compounds synthesized directly from H-Met-OiPr hydrochloride.[9]

Conclusion

H-Met-OiPr hydrochloride is a valuable chemical entity for researchers and professionals in
the field of drug discovery. Its role as a methionine derivative makes it an important building
block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant
therapeutic potential, particularly in oncology. The methodologies and data presented in this
guide offer a foundational understanding for the utilization of H-Met-OiPr hydrochloride in the
development of novel therapeutic agents targeting the farnesyltransferase pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554995?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

